molecular formula C14H20ClNO2 B159168 Ethyl 4-phenylpiperidine-4-carboxylate hydrochloride CAS No. 24465-45-0

Ethyl 4-phenylpiperidine-4-carboxylate hydrochloride

Cat. No.: B159168
CAS No.: 24465-45-0
M. Wt: 269.77 g/mol
InChI Key: BBWMASBANDIFMV-UHFFFAOYSA-N
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Description

Ethyl 4-phenylpiperidine-4-carboxylate hydrochloride is a chemical compound belonging to the piperidine class. It is known for its analgesic properties and is structurally related to pethidine (also known as meperidine). This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Mechanism of Action

Target of Action

Normeperidine hydrochloride, also known as Meperidine, primarily targets the μ-opioid receptors in the central nervous system (CNS) . These receptors play a crucial role in pain perception and analgesia .

Mode of Action

Normeperidine functions as an analgesic due to its agonistic action on the μ-opioid receptors in the CNS . This interaction leads to the inhibition of ascending pain pathways, altering pain perception, and resulting in CNS depression .

Biochemical Pathways

The primary biochemical pathway affected by Normeperidine involves the μ-opioid receptor signaling . The agonistic action on these receptors inhibits the ascending pain pathways, altering the perception of pain .

Pharmacokinetics

Normeperidine is metabolized in the liver by hydrolysis to meperidinic acid followed by partial conjugation with glucuronic acid . It also undergoes N-demethylation to normeperidine, which then undergoes hydrolysis and partial conjugation . Normeperidine, an active metabolite of Meperidine, has about half the analgesic potency of Meperidine but has twice the CNS stimulation effects . It has a significantly longer elimination half-life, leading to the accumulation of the metabolite with repeated doses of Meperidine .

Result of Action

The result of Normeperidine’s action is the relief of moderate to severe acute pain . It also has the unique ability to interrupt postoperative shivering and shaking chills induced by amphotericin B . The accumulation of normeperidine can lead to central nervous system (cns) excitation, including symptoms such as delirium, irritability, tremors, myoclonus, and muscle twitches .

Action Environment

The action, efficacy, and stability of Normeperidine can be influenced by various environmental factors. For instance, the concomitant use of Normeperidine with all cytochrome P450 3A4 inhibitors may result in an increase in Normeperidine plasma concentrations, which could increase or prolong adverse reactions and may cause potentially fatal respiratory depression . Additionally, renal insufficiency can lead to the accumulation of normeperidine, increasing the risk of CNS excitation .

Biochemical Analysis

Biochemical Properties

Normeperidine hydrochloride interacts with various enzymes and proteins in the body. It is primarily metabolized in the liver to meperidinic acid through hydrolysis, followed by partial conjugation with glucuronic acid . It also undergoes N-demethylation to form normeperidine . Normeperidine is about half as potent as meperidine, but it has twice the central nervous system stimulation effects .

Cellular Effects

Normeperidine hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by interacting with opioid receptors in the central nervous system, leading to inhibition of ascending pain pathways and altering pain perception . This interaction results in central nervous system depression .

Molecular Mechanism

Normeperidine hydrochloride exerts its effects at the molecular level through its interactions with opioid receptors. As an opioid agonist, it binds to these receptors, inhibiting the release of neurotransmitters and reducing the transmission of pain signals . This binding interaction leads to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

The effects of Normeperidine hydrochloride change over time in laboratory settings. It has been observed that after repeated dosages or continuous infusion, normeperidine builds up in patients with renal failure and may result in seizures . This indicates that the product’s stability, degradation, and long-term effects on cellular function need to be carefully monitored in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Normeperidine hydrochloride vary with different dosages in animal models. For instance, in horses, it has been found that administration of 0.5 mg/kg may provide short-term analgesia, but the associated inconsistent and/or short-term adverse effects suggest that its use as a sole agent at this dose must be cautiously considered .

Metabolic Pathways

Normeperidine hydrochloride is involved in several metabolic pathways. It is metabolized in the liver by hydrolysis to meperidinic acid followed by partial conjugation with glucuronic acid . It also undergoes N-demethylation to normeperidine . These metabolic pathways involve various enzymes and cofactors .

Transport and Distribution

Normeperidine hydrochloride is transported and distributed within cells and tissues. It is primarily metabolized in the liver and then excreted by the kidneys . It can accumulate in those with cancer, sickle cell disease, and renal insufficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-phenylpiperidine-4-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium and rhodium catalysts for hydrogenation, as well as various oxidizing and reducing agents . Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation.

Major Products

The major products formed from these reactions include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These products have diverse applications in pharmaceutical research and development.

Properties

IUPAC Name

ethyl 4-phenylpiperidine-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2.ClH/c1-2-17-13(16)14(8-10-15-11-9-14)12-6-4-3-5-7-12;/h3-7,15H,2,8-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWMASBANDIFMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCNCC1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

77-17-8 (Parent)
Record name Normeperidine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024465450
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60947361
Record name Ethyl 4-phenylpiperidine-4-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24465-45-0
Record name 4-Piperidinecarboxylic acid, 4-phenyl-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24465-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Normeperidine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024465450
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 4-phenylpiperidine-4-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60947361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-phenylpiperidine-4-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.054
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name NORMEPERIDINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TZ9K6J4X8J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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